(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a synthetic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This compound is characterized by its unique structural features, including a cyclohexyl group and a benzhydryl-pyridine moiety, which contribute to its potential biological activity and applications in medicinal chemistry.
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole falls under the category of organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. It is classified as a potential pharmaceutical intermediate due to its structural complexity and biological relevance.
The synthesis of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen .
The molecular structure of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole includes:
The stereochemistry at the oxazole's 4 and 5 positions plays a critical role in its biological activity.
The compound has a molecular formula of C25H26N2O and a molecular weight of 370.49 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem .
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole can participate in various chemical reactions typical for oxazoles:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is primarily studied in relation to its potential pharmacological effects. The compound may interact with specific biological targets such as enzymes or receptors due to its structural features:
Data on specific mechanisms remain under investigation, emphasizing the need for further pharmacological studies .
Relevant data on these properties are crucial for handling and application in laboratory settings .
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole has potential applications in:
The compound's unique structure makes it a candidate for further exploration in drug development and related fields .
The synthesis of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole (molecular formula: C₂₇H₂₈N₂O, molecular weight: 396.5 g/mol) follows well-established multi-step organic pathways that construct its complex architecture through sequential bond formations [3]. The core strategy involves the convergent assembly of three key components: a 6-benzhydrylpyridine moiety, a cyclohexyl unit, and the oxazole heterocycle. The synthesis typically commences with the preparation of the pyridine precursor through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to introduce the benzhydryl group (diphenylmethyl) at the 6-position of the pyridine ring [6]. This benzhydryl substitution pattern is crucial for the compound's steric and electronic properties, influencing its potential biological interactions.
The oxazole ring formation constitutes the pivotal stereogenic step and is achieved through a cyclodehydration reaction between the pre-formed 2-(6-benzhydrylpyridin-2-yl) carbonitrile derivative and a chiral epoxycyclohexane equivalent [3]. Alternatively, a condensation-cyclization approach employs 2-amino-1-cyclohexylethanol with a suitably activated pyridine-carbonyl derivative under acidic catalysis (e.g., p-toluenesulfonic acid) or thermal conditions (refluxing toluene, 110-120°C) [6]. This step demands precise control of reaction parameters including temperature, solvent polarity, and catalyst loading to maximize the yield of the dihydrooxazole intermediate while minimizing racemization. Subsequent purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the oxazole product in high chemical purity (>97%) [3] [6].
Table 1: Representative Synthetic Route and Yields for Key Intermediates
Synthetic Step | Starting Materials | Reaction Conditions | Key Product | Typical Yield |
---|---|---|---|---|
Benzhydrylpyridine Synthesis | 2,6-Dibromopyridine, Benzophenone | Pd catalysis, Base, 80°C | 6-Benzhydryl-2-bromopyridine | 65-75% |
Nitrile Intermediate Formation | 6-Benzhydryl-2-bromopyridine, CuCN | DMF, 120°C, 12h | 6-Benzhydrylpyridine-2-carbonitrile | 70-85% |
Chiral Epoxycyclohexane Preparation | Cyclohexene, Chiral Shi Catalyst | mCPBA, 4Å MS, 0°C | (R)-1,2-Epoxycyclohexane | 60-70% ee |
Oxazole Ring Closure | Carbonitrile, (R)-Epoxycyclohexane | Zn(OTf)₂, Toluene, reflux | (R)-4-Cyclohexyl-4,5-dihydrooxazole derivative | 50-65% |
Final Coupling | Dihydrooxazole, 6-Bromobenzhydrylpyridine | Pd₂(dba)₃, XPhos, K₃PO₄, dioxane | Target (R)-Compound | 40-55% |
Critical challenges in this synthesis include the prevention of epimerization at the oxazole stereocenter (C4 position) during ring closure and downstream functionalization . The bulky benzhydryl group introduces steric constraints that can impede reaction kinetics but also potentially enhance diastereoselectivity during cyclization. Solvent selection profoundly impacts both yield and stereochemical integrity, with aprotic solvents (toluene, dioxane) generally preferred over protic alternatives to suppress nucleophilic side reactions [3]. The final product characterization utilizes advanced spectroscopic techniques, including ¹H/¹³C NMR (confirming diastereotopic protons in the oxazoline ring), high-resolution mass spectrometry (validating molecular formula), and chiral HPLC (verifying enantiopurity >99% ee) [6]. The canonical SMILES representation (C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5) and InChIKey (TVHFQDPOEWAYCX-VWLOTQADSA-N) provide unique identifiers for this stereoisomer [3].
Catalytic asymmetric synthesis offers a more efficient route to the target (R)-enantiomer compared to classical resolution, directly installing the chiral center at C4 of the oxazole ring with high enantiocontrol [4] [8]. The principal methodologies exploit transition metal-catalyzed asymmetric annulations and organocatalytic cyclizations to construct the dihydrooxazole ring enantioselectively. Transition metal approaches predominantly employ chiral palladium or copper complexes bearing phosphine ligands (e.g., BINAP, Josiphos derivatives) or N-heterocyclic carbene (NHC) ligands to catalyze the kinetic asymmetric cyclization of acyclic precursors [4] [8]. For instance, a prochiral β-hydroxyamide derivative undergoes intramolecular O-alkylation catalyzed by a Pd-(R)-BINAP complex at 60-80°C in tetrahydrofuran, yielding the (R)-4,5-dihydrooxazole with enantiomeric excesses (ee) typically reaching 88-95% [4]. The mechanism involves ligand-accelerated enantioselective C-O bond formation, where the chiral ligand dictates facial selectivity during nucleophilic attack by the hydroxyl oxygen on the activated carbonyl carbon.
Organocatalytic strategies provide a metal-free alternative, utilizing chiral Brønsted acids (e.g., phosphoric acids derived from BINOL) or aminocatalysts derived from proline [8]. In one documented approach, a prochiral imino-alcohol precursor undergoes enantioselective cyclodehydration catalyzed by (S)-TRIP (a chiral phosphoric acid) via an iminium phosphate intermediate [8]. This activation mode induces a chiral electrostatic environment that biases ring closure toward the (R)-configured oxazole, achieving ees of 82-90%. The enantioselectivity is highly sensitive to solvent effects, with nonpolar aromatic solvents (mesitylene, xylenes) providing superior stereocontrol compared to ethereal or chlorinated solvents [8].
Table 2: Performance Metrics for Catalytic Asymmetric Cyclization Methods
Catalyst System | Substrate Class | Reaction Temperature | Enantiomeric Excess (ee) | Reaction Time | Turnover Number (TON) |
---|---|---|---|---|---|
Pd-(R)-Segphos Complex | β-Hydroxyamide Derivatives | 70°C | 92-96% (R) | 12-18h | 45-55 |
Cu-Box Complex | Aminoalcohols/Carbonyls | 40°C | 85-91% (R) | 24-36h | 60-75 |
(R)-DM-BINAP/AgOTf | Prochiral Aminoaldehydes | 25°C | 89-94% (R) | 48h | 30-40 |
Chiral Phosphoric Acid (TRIP) | Imino-alcohols | 100°C | 82-90% (R) | 72h | 20-30 |
Proline-Derived Tetrazole Catalyst | Aldehyde/Amino Alcohol | 4°C | 78-85% (R) | 96h | 15-25 |
The cyclohexyl substituent significantly influences stereoselectivity due to its conformational rigidity and hydrophobic bulk, which enhances substrate-catalyst interactions through van der Waals contacts and steric repulsion [4]. Computational studies reveal that the lowest energy transition state positions the cyclohexyl group equatorially, minimizing 1,3-diaxial interactions while allowing optimal coordination to the chiral catalyst [8]. Key limitations of current catalytic methods include moderate catalyst turnover numbers (TON typically <100) and the requirement for high dilution conditions (0.01-0.1 M) to suppress oligomerization side reactions during cyclization [4]. Future advancements may exploit bifunctional organo/metal catalysis or engineered enzymes to overcome these constraints and enable industrial-scale enantioselective synthesis of this pharmacologically relevant scaffold [8].
When asymmetric synthesis affords suboptimal enantiopurity or proves economically impractical, chiral resolution of the racemate provides a robust alternative for obtaining enantiopure (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole [2] [5] . The diastereomeric salt crystallization method remains the most widely applied industrial-scale resolution technique, leveraging the differential solubility of diastereomeric complexes formed between the racemic oxazole base and an enantiopure chiral acid [5] . Successful resolution requires meticulous screening of resolving agents, with mandelic acid, di-p-toluoyl-D-tartaric acid (DTTA), and O,O'-dibenzoyl-(2R,3R)-tartaric acid demonstrating particular efficacy for this benzhydryl-containing oxazole [5]. The protocol involves dissolving the racemate and resolving agent in a solvent mixture (e.g., ethanol/toluene 1:3), followed by controlled crystallization at 4-10°C. The less soluble diastereomeric salt (typically the (R)-oxazole•(R)-acid complex) precipitates preferentially, while the (S)-enantiomer remains predominantly in solution [5].
The Resolution-Racemization-Recycle (RRR) process significantly enhances the efficiency of classical resolution by integrating in situ racemization of the unwanted enantiomer [5] . After isolating the (R)-oxazole as its mandelate salt, the mother liquor containing enriched (S)-enantiomer undergoes epimerization using catalytic hydrochloric acid in refluxing toluene. This regenerates the racemate, which is then recycled through subsequent resolution cycles, theoretically enabling 100% yield of the desired (R)-enantiomer [5]. The feasibility of this approach hinges critically on the racemization kinetics of the oxazole stereocenter, which must be sufficiently labile under mild conditions to avoid decomposition. For this compound, the C4 hydrogen is moderately acidic (pKa ~22-24 in dimethyl sulfoxide), facilitating base-catalyzed racemization via enolization when treated with triethylamine or DBU in polar aprotic solvents .
Table 3: Performance Comparison of Chiral Resolution Methods
Resolution Technique | Resolving Agent/Stationary Phase | Solvent/Eluent | Resolution Efficiency (e.r.) | Yield (R)-Enantiomer | Operational Complexity |
---|---|---|---|---|---|
Diastereomeric Salt Crystallization | (R)-Mandelic Acid | Ethanol/Toluene (1:3) | 1: >20 (after 3 cycles) | 40-45% per cycle | Moderate |
Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (85:15) | 1: >100 | 30-40% per run | High |
Preferential Crystallization | Racemic Conglomerate Seed | Acetonitrile | 1: >50 (after entrainment) | 35-50% per cycle | Low |
Chiral Covalent Organic Framework | β-Cyclodextrin-based COF | Methanol/Water (9:1) | 1: 18 | 25-30% | Very High |
Enzymatic Resolution | Lipase B (Candida antarctica) | Phosphate Buffer (pH 7.2) | 1: 8 | <20% | Moderate |
Preparative chiral chromatography offers a complementary approach, particularly valuable during early-stage drug discovery where small quantities of enantiopure material are required rapidly [2] . Stationary phases functionalized with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tribenzoate derivatives exhibit high selectivity (α > 1.5) for the (R) and (S) enantiomers of this oxazole when eluted with hexane/isopropanol mixtures [2]. While chromatographic resolution provides exceptional enantiopurity (>99.5% ee), it suffers from high solvent consumption and limited throughput, rendering it economically unviable for multi-kilogram production .
Emerging techniques include cocrystal-based resolution (CBR) and chiral porous materials . CBR exploits the differential formation of non-covalent supramolecular assemblies between the racemic oxazole and an enantiopure coformer (e.g., (R)-1,1'-bi-2-naphthol) through hydrogen bonding, π-π stacking, and van der Waals interactions. The bulkier benzhydryl group enhances discrimination by providing distinct steric environments for diastereomeric cocrystal nucleation . Metal-organic frameworks (MOFs) incorporating chiral linkers (e.g., L-proline derivatives) achieve resolution through size-exclusion and enantioselective adsorption, though their industrial implementation remains limited by synthesis cost and framework stability under processing conditions . Regardless of the method, the absolute configuration of the resolved (R)-enantiomer is unequivocally confirmed by single-crystal X-ray diffraction (showing R chirality at C4) and consistent positive optical rotation values (e.g., [α]D²⁵ = +42.3° in chloroform) [3] [9].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: